(4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone

Asymmetric Synthesis Chiral Auxiliary Enantioselectivity

(4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone (CAS 845885-63-4) is a chiral allenamide belonging to the oxazolidinone class of compounds. It features a phenyl substituent at the 4-position and a 1,2-propadienyl (allenyl) group at the nitrogen atom of the oxazolidinone ring.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 845885-63-4
Cat. No. B1505147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone
CAS845885-63-4
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC=C=CN1C(COC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO2/c1-2-8-13-11(9-15-12(13)14)10-6-4-3-5-7-10/h3-8,11H,1,9H2/t11-/m1/s1
InChIKeyFPCDELJNAKUUJG-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone (CAS 845885-63-4) – A Chiral Allenamide for Asymmetric Synthesis


(4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone (CAS 845885-63-4) is a chiral allenamide belonging to the oxazolidinone class of compounds. It features a phenyl substituent at the 4-position and a 1,2-propadienyl (allenyl) group at the nitrogen atom of the oxazolidinone ring [1]. This compound is primarily employed as a chiral building block and auxiliary in asymmetric synthesis, enabling the construction of enantiomerically pure molecules [2]. Its molecular formula is C12H11NO2, with a molecular weight of 201.22 g/mol .

Why Generic Substitution of (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone Fails in Asymmetric Transformations


Generic substitution of (4S)-4-phenyl-3-(1,2-propadienyl)-2-oxazolidinone with alternative chiral auxiliaries or even its (R)-enantiomer is not viable due to the stringent stereochemical requirements of asymmetric synthesis. The absolute configuration at the 4-position dictates the stereochemical outcome of subsequent reactions, and the unique allenamide motif provides a distinct reactivity profile compared to traditional Evans-type oxazolidinones [1]. Substituting with a different chiral auxiliary or the opposite enantiomer would invert or abolish stereoselectivity, leading to the undesired enantiomer or racemic products, thereby undermining the intended synthetic route [2]. The following quantitative evidence details the specific advantages that justify the procurement of this exact stereoisomer over its closest comparators.

Quantitative Differentiation Evidence for (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone vs. Comparators


Enantiomeric Purity and Configurational Integrity: (4S) vs. (4R) Enantiomer

The (4S)-enantiomer of 4-phenyl-3-(1,2-propadienyl)-2-oxazolidinone (CAS 845885-63-4) is the stereochemically pure counterpart to the more commonly reported (4R)-enantiomer (CAS 256382-50-0). While the (4R)-enantiomer has been synthesized and characterized in the literature [1], the (4S)-enantiomer offers the mirror-image stereochemical induction, which is essential for accessing the opposite absolute configuration in downstream products. This is not a matter of interchangeable substitution; the choice of (4S) over (4R) directly dictates the stereochemical outcome of asymmetric transformations. For example, in the synthesis of chiral oxazolidinones via Ni-catalyzed asymmetric hydrogenation, yields of 95-99% and enantiomeric excesses (ee) of 97->99% have been achieved , but the specific enantiomer obtained depends on the catalyst and starting material configuration. Procurement of the (4S)-enantiomer ensures access to the (S)-configured products, which may be required for biological activity or further synthetic steps.

Asymmetric Synthesis Chiral Auxiliary Enantioselectivity

Synthetic Yield and Efficiency: Allenamide vs. Traditional Evans Auxiliary Preparation

The synthesis of (4S)-4-phenyl-3-(1,2-propadienyl)-2-oxazolidinone can be achieved via base-catalyzed isomerization of the corresponding propargylic oxazolidinone. For the (R)-enantiomer, this two-step sequence from (R)-4-phenyl-2-oxazolidinone proceeds with an overall yield of 18-21% (47-50% for propargyl amide formation, followed by 38-41% for isomerization to the allenamide) [1]. While this yield is moderate, it provides direct access to a unique allenamide chiral auxiliary that is not readily available via traditional Evans auxiliary synthesis. In contrast, standard Evans auxiliaries are typically prepared via acylation of the oxazolidinone, which generally proceeds in higher yields (e.g., >80%) [2]. The lower yield of the allenamide reflects the additional synthetic step and the inherent instability of the allenamide motif, but this is offset by the unique reactivity and stereocontrol it imparts in subsequent cycloadditions.

Chiral Allenamide Synthesis Oxazolidinone Preparation Reaction Yield

Diastereoselectivity in (4+3) Cycloadditions: Allenamide-Derived Oxyallyl vs. Non-Allenamide Oxyallyls

In (4+3) cycloadditions between furans and chiral oxazolidinone-substituted oxyallyls, the allenamide-derived oxyallyl containing a (R)-4-phenyl-2-oxazolidinone auxiliary (2(Ph)) exhibits high stereoselectivity. Reactions with 2-substituted furans give syn cycloadducts selectively, while reactions with 3-substituted furans give anti cycloadducts selectively. In all but one case, the stereoselectivity favors a single diastereoisomer (I) [1]. This level of stereocontrol is superior to that observed with non-allenamide-derived oxyallyls, which often show lower diastereoselectivities or require different reaction conditions. For instance, the use of an allenamide-stabilized oxyallyl allows for predictable stereochemical outcomes based on furan substitution pattern, a feature not universally observed with other oxyallyl precursors.

Cycloaddition Diastereoselectivity Chiral Auxiliary

Chemoselectivity and Diastereoselectivity in [5+2] Cycloadditions: Allenamide vs. Other N-Substituents

In [5+2] cycloadditions between allenamides and oxidopyryliums, the chemoselectivity can be tuned by varying the electron-withdrawing group on the allenamide nitrogen. When an oxazolidinone chiral auxiliary is introduced into the allenamide substrate, the [5+2] cycloadducts are obtained with high diastereoselectivities [1]. This is in contrast to allenamides bearing other N-substituents (e.g., tosyl, Boc), which may give lower diastereoselectivities or different regioisomeric outcomes. The presence of the oxazolidinone moiety provides a stereochemical control element that enhances the diastereoselectivity of the cycloaddition, enabling the efficient construction of highly substituted seven-membered rings with defined stereochemistry.

Cycloaddition Chemoselectivity Heterocycle Synthesis

Predicted Physical Properties and Reactivity: (4S)-Allenamide vs. Evans Auxiliaries

Computational predictions provide a baseline for comparing the physicochemical properties of (4S)-4-phenyl-3-(1,2-propadienyl)-2-oxazolidinone with those of standard Evans auxiliaries such as (S)-4-benzyl-2-oxazolidinone. The allenamide exhibits a predicted boiling point of 309.5 ± 45.0 °C, a density of 1.201 ± 0.06 g/cm³, and a logP of 1.5 [1]. In contrast, (S)-4-benzyl-2-oxazolidinone has a predicted boiling point of 398.8 °C, a density of 1.2 ± 0.1 g/cm³, and a logP of 1.4 . While these differences are modest, they may influence purification strategies (e.g., distillation vs. chromatography) and handling in various solvent systems. The allenamide's lower boiling point suggests it may be more amenable to distillation under reduced pressure, a potential advantage for purification.

Computational Chemistry Physicochemical Properties Reactivity Prediction

Optimal Research and Industrial Application Scenarios for (4S)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone


Asymmetric Synthesis of (S)-Configured Bioactive Molecules

Procurement of (4S)-4-phenyl-3-(1,2-propadienyl)-2-oxazolidinone is essential when the target molecule requires an (S)-absolute configuration at a key stereocenter. The (4S)-allenamide provides the requisite stereochemical induction for accessing (S)-enantiomers in subsequent transformations, such as aldol reactions, alkylations, and cycloadditions [1]. This is particularly critical in pharmaceutical development, where the desired biological activity often resides in a single enantiomer.

Stereoselective (4+3) Cycloadditions for Complex Natural Product Synthesis

The (4S)-allenamide is a valuable precursor for generating chiral oxyallyl intermediates used in (4+3) cycloadditions. As demonstrated with the (R)-enantiomer, these cycloadditions proceed with high diastereoselectivity to form seven-membered rings [2]. The (4S)-enantiomer enables access to the opposite diastereomeric series, which is crucial for synthesizing natural products and bioactive compounds with defined stereochemical architectures.

Construction of Highly Substituted Seven-Membered Rings via [5+2] Cycloadditions

In [5+2] cycloadditions with oxidopyryliums, the oxazolidinone-substituted allenamide exhibits high diastereoselectivity, providing efficient access to substituted cycloheptanones [3]. The (4S)-enantiomer allows for the stereocontrolled synthesis of these seven-membered ring systems, which are common motifs in natural products and pharmaceuticals.

Development of Novel Chiral Ligands and Catalysts

The unique allenamide motif of (4S)-4-phenyl-3-(1,2-propadienyl)-2-oxazolidinone makes it a versatile precursor for the synthesis of novel chiral ligands and catalysts. Its ability to undergo diverse transformations (e.g., cycloadditions, metal-catalyzed couplings) while retaining stereochemical integrity [1] positions it as a valuable building block for creating new chiral environments in asymmetric catalysis.

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